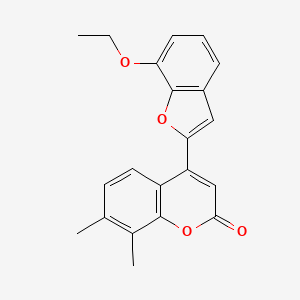
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C8H7NO5 . It is used for pharmaceutical testing and is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid consists of a benzene ring with an amino group (NH2) and a hydroxy group (OH) attached, along with two carboxylic acid groups (COOH). The InChI code for this compound is 1S/C8H7NO5/c9-5-2-6 (10)4 (8 (13)14)1-3 (5)7 (11)12/h1-2,10H,9H2, (H,11,12) (H,13,14) .Physical And Chemical Properties Analysis
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid is a solid substance . It has a molecular weight of 197.14 g/mol . The compound has a melting point of 212 °C (decomp) and a predicted boiling point of 492.0±45.0 °C . It has a predicted density of 1.711±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) for Water Defluoridation
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid: has been employed in the fabrication of highly porous metal-organic frameworks (MOFs). Specifically, researchers have developed MOFs assisted by amine-functionalized benzene-1,4-dicarboxylic acid (ABDC) and benzene-1,4-dicarboxylic acid (BDC), such as Ce@ABDC and Ce@BDC MOFs. These MOFs are used for the defluoridation of water . The porous structure of these materials allows for efficient adsorption of fluoride ions, addressing water quality challenges.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If inhaled, remove person to fresh air and keep comfortable for breathing .
Propriétés
IUPAC Name |
4-amino-6-hydroxybenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,10H,9H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBBHFYLFBKYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2781770.png)





![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)






